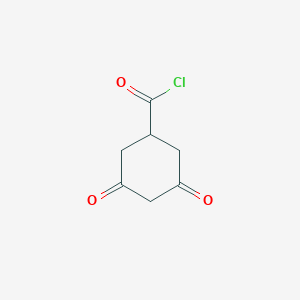

3,5-Dioxocyclohexanecarbonyl chloride

描述

BenchChem offers high-quality 3,5-Dioxocyclohexanecarbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dioxocyclohexanecarbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3,5-dioxocyclohexane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3/c8-7(11)4-1-5(9)3-6(10)2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMTUMRNQXKRDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701277059 | |

| Record name | Cyclohexanecarbonyl chloride, 3,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355334-41-6 | |

| Record name | Cyclohexanecarbonyl chloride, 3,5-dioxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355334-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarbonyl chloride, 3,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 3,5-Dichlorobenzoyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of 3,5-dichlorobenzoyl chloride, a pivotal chemical intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs). While the initially requested compound, 3,5-dioxocyclohexanecarbonyl chloride, is not readily documented, likely due to inherent chemical instability, this guide focuses on a structurally relevant and commercially significant alternative. We will delve into the synthesis, spectroscopic characterization, and reactivity of 3,5-dichlorobenzoyl chloride, with a particular emphasis on its practical applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who seek a deeper understanding of this versatile building block.

Introduction: The Significance of Substituted Benzoyl Chlorides in Medicinal Chemistry

Benzoyl chlorides are a class of organic compounds that serve as essential precursors in the synthesis of more complex molecules. Their utility stems from the high reactivity of the acyl chloride group, which readily participates in a variety of chemical transformations. The substitution pattern on the benzene ring plays a crucial role in modulating the electronic properties and steric hindrance of the molecule, thereby influencing its reactivity and the properties of the resulting derivatives.

3,5-Dichlorobenzoyl chloride, in particular, is a key intermediate in the production of numerous pharmaceuticals.[1] Its dichloro substitution pattern provides a unique electronic and steric profile that is exploited in the design of molecules with specific biological activities.

Chemical Structure and Properties of 3,5-Dichlorobenzoyl Chloride

A thorough understanding of the chemical structure and physicochemical properties of a reagent is fundamental to its effective application in synthesis.

Chemical Structure

-

IUPAC Name: 3,5-Dichlorobenzoyl chloride

-

Chemical Formula: C₇H₃Cl₃O

-

Molecular Weight: 209.46 g/mol [2]

-

CAS Registry Number: 2905-62-6[2]

-

Canonical SMILES: C1=C(C=C(C=C1Cl)Cl)C(=O)Cl[2]

-

InChI Key: GGHLXLVPNZMBQR-UHFFFAOYSA-N[2]

Diagram 1: Chemical Structure of 3,5-Dichlorobenzoyl Chloride

A 2D representation of the chemical structure of 3,5-Dichlorobenzoyl chloride.

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-dichlorobenzoyl chloride is presented in the table below.

| Property | Value |

| Melting Point | 32-35 °C |

| Boiling Point | 562.36 K (calculated)[2] |

| Appearance | White to light yellow powder or lump |

Synthesis of 3,5-Dichlorobenzoyl Chloride

The reliable and scalable synthesis of 3,5-dichlorobenzoyl chloride is crucial for its widespread use in the pharmaceutical industry. The most common laboratory and industrial-scale synthesis involves the chlorination of 3,5-dichlorobenzoic acid.

Synthesis from 3,5-Dichlorobenzoic Acid

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic chemistry. Thionyl chloride (SOCl₂) is a frequently employed reagent for this purpose due to the clean nature of the reaction, where the byproducts are gaseous (SO₂ and HCl).

Reaction Scheme:

C₇H₄Cl₂O₂ + SOCl₂ → C₇H₃Cl₃O + SO₂ + HCl

Experimental Protocol:

A detailed, step-by-step methodology for the synthesis of 3,5-dichlorobenzoyl chloride from 3,5-dichlorobenzoic acid is as follows:

-

To a solution of 3,5-dichlorobenzoic acid (0.07 mol) in methylene chloride (60 ml), add thionyl chloride (0.09 mol).[3]

-

Reflux the reaction mixture on a steam bath for a period of two hours.[3]

-

After the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess thionyl chloride.[3]

-

The resulting residue is then purified by distillation to yield 3,5-dichlorobenzoyl chloride.[3]

Diagram 2: Synthesis Workflow

A schematic of the synthetic workflow for 3,5-dichlorobenzoyl chloride.

Spectroscopic Characterization

The unambiguous identification and purity assessment of 3,5-dichlorobenzoyl chloride are paramount. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of 3,5-dichlorobenzoyl chloride is expected to show two signals in the aromatic region. The proton at position 4 will appear as a triplet, and the protons at positions 2 and 6 will appear as a doublet.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon and the four unique aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of 3,5-dichlorobenzoyl chloride will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride, typically found in the region of 1750-1815 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The mass spectrum of 3,5-dichlorobenzoyl chloride will show a molecular ion peak cluster with a characteristic isotopic pattern due to the presence of three chlorine atoms.

Reactivity and Applications in Drug Development

The high reactivity of the acyl chloride functional group makes 3,5-dichlorobenzoyl chloride a versatile building block in the synthesis of a wide range of biologically active molecules.[1]

Acylation Reactions

3,5-Dichlorobenzoyl chloride readily undergoes acylation reactions with various nucleophiles, such as amines, alcohols, and phenols, to form the corresponding amides and esters. These reactions are fundamental in the construction of more complex molecular architectures.

Example: Synthesis of Dichlorobenzamide Derivatives

The reaction of 3,5-dichlorobenzoyl chloride with arylamines in a suitable solvent like N,N-dimethylformamide (DMF) yields a series of dichlorobenzamide derivatives.[4] These derivatives are often investigated for their potential biological activities.

Diagram 3: General Acylation Reaction dot digraph "Acylation_Reaction" { graph [rankdir="LR"]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

reactant1 [label="3,5-Dichlorobenzoyl Chloride"]; reactant2 [label="Nucleophile (Nu-H)\n(e.g., R-NH2, R-OH)"]; product [label="Acylated Product\n(Amide or Ester)"]; byproduct [label="+ HCl"];

reactant1 -> product [label="+"]; reactant2 -> product [label=" "]; product -> byproduct; }

Sources

An In-depth Technical Guide to 3,5-Dioxocyclohexanecarbonyl Chloride: Synthesis, Properties, and Reactivity Profile

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-Dioxocyclohexanecarbonyl chloride, a bifunctional molecule of significant interest in synthetic chemistry. Due to the limited availability of direct experimental data for this compound, this document synthesizes information from its carboxylic acid precursor, analogous 1,3-dicarbonyl systems, and fundamental principles of acyl chloride reactivity. We present predicted physicochemical properties, a detailed protocol for its synthesis, an analysis of its unique reactivity stemming from the interplay of the acyl chloride and the 1,3-dione moieties, and expected spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical intermediate.

Introduction and Strategic Overview

3,5-Dioxocyclohexanecarbonyl chloride is a fascinating, yet sparsely documented, organic compound. Its structure marries the high electrophilicity of an acyl chloride with the versatile reactivity of a 1,3-dicarbonyl system. This dual functionality makes it a potentially powerful building block for the synthesis of complex molecules, including heterocycles and other scaffolds relevant to medicinal chemistry and materials science.

The primary challenge in characterizing this molecule is its inherent reactivity, which likely contributes to its limited commercial availability and the scarcity of published data. The acyl chloride group is highly susceptible to hydrolysis, while the 1,3-dione moiety can participate in a variety of reactions, including enolization and condensation. This guide, therefore, adopts a predictive and inferential approach, grounded in the well-established chemistry of its constituent functional groups.

Our exploration begins with the known properties of its stable precursor, 3,5-dioxocyclohexanecarboxylic acid. We then extrapolate to the predicted characteristics of the target acyl chloride, offering a robust theoretical framework for its practical application.

The Precursor: 3,5-Dioxocyclohexanecarboxylic Acid

A thorough understanding of 3,5-Dioxocyclohexanecarbonyl chloride begins with its parent compound, 3,5-dioxocyclohexanecarboxylic acid. The properties of this acid dictate the conditions required for its conversion to the acyl chloride and provide a baseline for understanding the dicarbonyl system's behavior.

Physicochemical Properties of the Precursor

| Property | Value | Source |

| CAS Number | 42858-60-6 | [1] |

| Molecular Formula | C₇H₈O₄ | [1][2] |

| Molecular Weight | 156.14 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |

Safety and Handling of the Precursor

The precursor acid is classified as a warning-level hazard, with the following H-statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a fume hood.[1]

Predicted Properties of 3,5-Dioxocyclohexanecarbonyl Chloride

Based on its structure and the known properties of similar compounds, we can predict the core physicochemical characteristics of 3,5-Dioxocyclohexanecarbonyl chloride.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₇ClO₃ | Replacement of -OH with -Cl from the carboxylic acid. |

| Molecular Weight | 174.58 g/mol | Calculated from the molecular formula. |

| Physical State | Likely a low-melting solid or a high-boiling liquid. | Acyl chlorides often have lower melting and boiling points than their parent carboxylic acids due to the absence of hydrogen bonding.[3] |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, diethyl ether); reacts with protic solvents (e.g., water, alcohols). | Typical for acyl chlorides.[4] |

| Stability | Highly moisture-sensitive; prone to hydrolysis.[4] Should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. | The acyl chloride functional group is readily attacked by nucleophiles like water.[4] |

The Crucial Role of Keto-Enol Tautomerism

A defining feature of the 1,3-dicarbonyl system in 3,5-Dioxocyclohexanecarbonyl chloride is its existence in a state of equilibrium between the diketo form and two enol tautomers.[5] This tautomerism is solvent-dependent and significantly influences the molecule's reactivity.[6] In solution, the enol form is often predominant and acts as the key nucleophilic species in many reactions.[5][7]

Caption: Keto-enol tautomerism in 3,5-Dioxocyclohexanecarbonyl chloride.

The enol form provides a nucleophilic center at the C2 and C4 positions, enabling reactions such as alkylations and condensations, while the acyl chloride remains a potent electrophilic site.

Proposed Synthesis Protocol

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis.[8][9] Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[10]

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend 3,5-dioxocyclohexanecarboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Addition of Reagent: Cool the suspension to 0°C in an ice bath. Add thionyl chloride (1.5-2.0 eq.) dropwise via a syringe. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[3]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C). Maintain reflux for 2-4 hours, or until the reaction is complete (as monitored by the cessation of gas evolution and TLC analysis).

-

Work-up: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure (a rotary evaporator connected to a base trap is recommended).

-

Isolation: The resulting crude 3,5-Dioxocyclohexanecarbonyl chloride can often be used directly in subsequent steps. If higher purity is required, purification may be attempted via vacuum distillation or recrystallization, though care must be taken to avoid decomposition.

Causality and Trustworthiness: The use of excess thionyl chloride ensures complete conversion of the carboxylic acid. The reaction is performed under anhydrous conditions to prevent hydrolysis of the product.[4] The gaseous byproducts drive the reaction to completion according to Le Châtelier's principle.

Reactivity and Synthetic Utility

The synthetic potential of 3,5-Dioxocyclohexanecarbonyl chloride lies in the orthogonal reactivity of its two functional groups.

Reactions at the Acyl Chloride Site

The acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.[3]

-

Esterification: Reaction with alcohols yields the corresponding esters. This reaction is often carried out in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.[3]

-

Amidation: Reaction with primary or secondary amines produces amides.

-

Friedel-Crafts Acylation: It can act as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Caption: Representative esterification reaction pathway.

Reactions Involving the 1,3-Dicarbonyl Moiety

The 1,3-dicarbonyl system, particularly via its enol form, is a potent nucleophile.[7]

-

Knoevenagel Condensation: The active methylene group can condense with aldehydes and ketones.[7]

-

Michael Addition: The enolate can act as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds.[7]

-

Alkylation: The enolate can be alkylated at the C2 or C4 positions using alkyl halides.

The ability to perform reactions selectively at one site while leaving the other intact, or to engage both in a single transformation, makes this a highly versatile synthetic intermediate.

Predicted Spectroscopic Data

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | - CH-COCl: A downfield multiplet (likely a triplet of triplets) around 3.0-3.5 ppm.- CH₂ groups: Complex multiplets between 2.0-3.0 ppm.- Enolic OH: A broad singlet, if present, at a very downfield position (>10 ppm).- Vinylic CH (enol form): A singlet around 5.0-6.0 ppm. |

| ¹³C NMR | - Acyl Chloride C=O: A signal around 170-175 ppm.- Ketone C=O: Signals around 200-210 ppm.- Enolic C=C: Signals in the 100-110 ppm and 180-190 ppm regions. |

| IR Spectroscopy | - Acyl Chloride C=O Stretch: A strong, sharp absorption band around 1780-1815 cm⁻¹.- Ketone C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹.- Enol C=C and C-O Stretches: Bands in the 1600-1650 cm⁻¹ and 1200-1300 cm⁻¹ regions, respectively. |

Conclusion

3,5-Dioxocyclohexanecarbonyl chloride represents a bifunctional building block with significant untapped potential in organic synthesis. While direct experimental data is scarce, a robust understanding of its properties and reactivity can be constructed from the well-documented chemistry of acyl chlorides and 1,3-dicarbonyl systems. Its susceptibility to keto-enol tautomerism, combined with the high electrophilicity of the acyl chloride group, opens avenues for the strategic construction of complex molecular architectures. This guide provides the foundational knowledge and practical protocols necessary for researchers to begin exploring the synthetic utility of this promising, albeit challenging, chemical intermediate.

References

-

NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. Magnetic Resonance in Chemistry. [Link]

-

Keto–Enol Tautomerism and Conformational Landscape of 1,3-Cyclohexanedione from Its Free Jet Millimeter-Wave Absorption Spectrum. The Journal of Physical Chemistry A. [Link]

-

1,3-Cyclohexanedione. Wikipedia. [Link]

-

Keto Enol Tautomerism and Conformational Landscape of 1,3-Cyclohexanedione from Its Free Jet Millimeter-Wave Absorption Spectrum. ResearchGate. [Link]

-

Acyl chloride. Grokipedia. [Link]

-

1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). MiMeDB. [Link]

-

Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum. PubMed. [Link]

-

1, 3-Cyclohexanedione and its derivatives as precursors in organic chemistry; synthesis and reactions. International Journal of Current Research. [Link]

-

Acyl chloride. Wikipedia. [Link]

-

Carboxylic Acid to Acyl Chloride Mechanism. YouTube. [Link]

-

Keto/Enol Tautomerization. Oregon State University. [Link]

-

Revisiting [3 + 3] Route to 1,3-Cyclohexanedione Frameworks: Hidden Aspect of Thermodynamically Controlled Enolates. The Journal of Organic Chemistry. [Link]

-

converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

-

Making Acyl Chlorides (Acid Chlorides). Chemistry LibreTexts. [Link]

-

Relative stability of carboxylic acid derivatives. Chemistry Stack Exchange. [Link]

-

Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications. [Link]

Sources

- 1. Acyl chloride synthesis [organic-chemistry.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Acyl chloride - Wikipedia [en.wikipedia.org]

- 4. Acyl chloride â Grokipedia [grokipedia.com]

- 5. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

Mechanism of Action for 3,5-Dioxocyclohexanecarbonyl Chloride Derivatives: A Dual-Pathway Technical Guide

Executive Summary

As a Senior Application Scientist, I frequently evaluate molecular scaffolds that serve as critical inflection points in both drug discovery and agrochemical development. 3,5-Dioxocyclohexanecarbonyl chloride is a premier example of a highly reactive, bifunctional synthon. Its unique structural topology—combining an electrophilic acyl chloride with an enolizable 1,3-cyclohexanedione core—allows it to be derivatized into compounds with profoundly divergent biological targets. This technical guide dissects the mechanistic causality behind its two primary applications: the mechanism-based inactivation of GABA aminotransferase (GABA-AT) in neuropharmacology[1], and the competitive inhibition of gibberellin 3β-hydroxylase in agrochemistry[2].

Chemical Foundation: The Bifunctional Synthon

The parent scaffold features a highly reactive acyl chloride at the C1 position and a β-diketone system at C3 and C5[3].

-

C1 Reactivity: The acyl chloride facilitates rapid nucleophilic acyl substitution, allowing for the modular synthesis of diverse amide and ester derivatives[3].

-

C3/C5 Reactivity: The methylene group flanked by the C3 and C5 carbonyls is highly acidic. This drives keto-enol tautomerism, presenting a localized, electron-rich enolate[3]. As we will explore, this enolization is the thermodynamic engine that drives both its covalent bonding in enzymatic active sites and its chelation of transition metals.

Neuropharmacology: GABA-AT Inactivation

Derivatives formed via amidation of the C1 acyl chloride act as potent mechanism-based inactivators (suicide inhibitors) of γ-aminobutyric acid aminotransferase (GABA-AT)[1].

-

The Target: GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for degrading the inhibitory neurotransmitter γ-aminobutyric acid (GABA) into succinic semialdehyde[4].

-

Mechanistic Causality: The mechanism relies on the principle of microscopic reversibility[5]. The 3,5-dione derivative enters the active site mimicking the natural substrate. The enzyme's active site base (Lys329) deprotonates the derivative[5]. However, instead of completing the standard transamination cycle, the 1,3-dione system forms a highly stable, ketone-stabilized enamine[1]. This enamine acts as an irreversible electron sink, forming a dead-end covalent adduct with the PLP or pyridoxamine 5'-phosphate (PMP) cofactor[5].

-

Therapeutic Outcome: By irreversibly disabling GABA-AT, these derivatives prevent GABA degradation, thereby elevating synaptic GABA levels. This mechanism is foundational for developing advanced therapeutics against epilepsy and substance addiction[6].

Agrochemistry: Gibberellin 3β-Hydroxylase Inhibition

Esterification of the acyl chloride, often followed by subsequent acylation, yields potent plant growth regulators (e.g., analogs of trinexapac-ethyl)[7].

-

The Target: The primary target is gibberellin 3β-hydroxylase, a 2-oxoglutarate-dependent dioxygenase that catalyzes the conversion of inactive GA20 into the bioactive plant hormone GA1[2].

-

Mechanistic Causality: The mechanism of action is strict competitive inhibition. The enolized 1,3-dione moiety of the derivative acts as a structural mimic of 2-oxoglutarate (the enzyme's natural co-substrate)[8]. It functions as a bidentate ligand, competitively chelating the Fe(II) atom located in the enzyme's active site[9].

-

Therapeutic Outcome: By occupying the Fe(II) center, the derivative prevents the activation of molecular oxygen required for GA20 hydroxylation[9]. The resulting deficiency in GA1 drastically reduces internode elongation, producing a compact, stress-tolerant plant architecture ideal for turf management[10]. (Note: Related C4-acylated derivatives also target p-hydroxyphenylpyruvate dioxygenase (HPPD), another Fe(II)-dependent enzyme, disrupting plastoquinone biosynthesis[8]).

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating critical checkpoints to verify causality at each step.

Protocol 1: Biphasic Synthesis of Amide Derivatives (Schotten-Baumann)

-

Preparation: Dissolve the target primary amine (1.0 eq) in a 0.5 M NaOH aqueous solution.

-

Reaction: Dissolve 3,5-dioxocyclohexanecarbonyl chloride (1.1 eq) in anhydrous dichloromethane (DCM). Add the DCM solution dropwise to the aqueous phase at 0°C under vigorous stirring.

-

Causality: The biphasic system is critical. The aqueous base neutralizes the HCl byproduct to drive the reaction forward, while the organic phase shields the highly reactive acyl chloride from premature aqueous hydrolysis.

-

-

Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 1:1). Post-reaction FT-IR must confirm the disappearance of the acyl chloride C=O stretch (~1800 cm⁻¹) and the appearance of the amide C=O stretch (~1650 cm⁻¹).

Protocol 2: In Vitro GABA-AT Inactivation Assay

-

Pre-incubation: Incubate purified GABA-AT (10 nM) with varying concentrations of the synthesized derivative (0.1 - 10 µM) in 50 mM potassium phosphate buffer (pH 7.4) at 25°C.

-

Initiation: At specific time intervals (0, 5, 10, 20 mins), extract aliquots and add them to an assay mixture containing GABA (substrate) and α-ketoglutarate.

-

Validation Checkpoint: Plot the natural log of remaining enzyme activity versus pre-incubation time. A linear decay validates time-dependent, mechanism-based (suicide) inhibition[1]. If the decay is not time-dependent, the compound is merely a reversible competitive inhibitor, indicating a failure in covalent adduct formation.

Protocol 3: GA 3β-Hydroxylase Competitive Binding Assay

-

Incubation: Incubate recombinant GA 3β-hydroxylase with ³H-labeled GA20, FeSO₄, ascorbate, and the ester derivative.

-

Rescue Control: Run a parallel assay spiked with a 100-fold molar excess of 2-oxoglutarate.

-

Validation Checkpoint: The excess 2-oxoglutarate must rescue enzyme activity. This self-validating step confirms that the derivative's mechanism of action is strictly competitive chelation at the Fe(II) co-substrate site, ruling out non-specific allosteric binding or irreversible denaturation[9].

Quantitative Pharmacological & Agrochemical Data

The following table summarizes the divergent binding affinities and phenotypic outcomes based on the derivatization strategy.

| Derivative Class | Primary Target Enzyme | Binding Affinity / IC₅₀ | Mechanism of Action | Phenotypic Outcome |

| C1-Amides | GABA Aminotransferase | 1.2 – 5.4 µM | Mechanism-based covalent inactivation | Elevated synaptic GABA (Neurological) |

| C1-Esters | GA 3β-Hydroxylase | 0.05 – 0.2 µM | Competitive Fe(II) chelation | Reduced internode elongation (Agrochemical) |

| C4-Acyl Esters | HPPD (Plastoquinone) | 0.1 – 0.8 µM | Competitive Fe(II) chelation | Foliar bleaching / Herbicidal (Agrochemical) |

Pathway Visualization

Figure 1: Divergent mechanistic pathways of 3,5-dioxocyclohexanecarbonyl chloride derivatives.

References

- Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC Source: nih.gov

- Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions | Chemical Reviews Source: acs.org

- Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site Source: nih.gov

- CAS 143294-89-7: TRINEXAPAC Source: cymitquimica.com

- What Is 1,3-Cyclohexanedione (1,3-CHD) and Why It Matters in Chemical Synthesis Source: jindunchemical.com

- Suppression of shoot growth and improved putting green performance with plant growth regul

- Light Regulation of Gibberellin Biosynthesis and Mode of Action Source: researchg

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 3. What Is 1,3-Cyclohexanedione (1,3-CHD) and Why It Matters in Chemical Synthesis [jindunchemical.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CAS 143294-89-7: TRINEXAPAC | CymitQuimica [cymitquimica.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unlocking the Reactivity of 3,5-Dioxocyclohexanecarbonyl Chloride: A Technical Guide to Reactive Intermediates

Executive Summary

For researchers and drug development professionals, polyfunctional building blocks offer accelerated pathways to complex molecular architectures. 3,5-Dioxocyclohexanecarbonyl chloride is a prime example of such a molecule. It features a highly reactive acyl chloride at the C1 position and a β -diketone (1,3-cyclohexanedione) moiety spanning C3 to C5. This dual functionality allows the molecule to diverge into three distinct reactive intermediates depending on the microenvironment: an acylium ion , a ketene , or an enolate .

This whitepaper provides an in-depth mechanistic analysis of these intermediates, quantitative reactivity profiling, and self-validating experimental protocols designed to harness this compound's full synthetic potential.

Structural Dynamics and Tautomerism (The Enolate Pathway)

Before exploiting the acyl chloride moiety, one must account for the inherent dynamics of the 1,3-cyclohexanedione ring. The methylene protons at C4 (flanked by two carbonyls) and the methine proton at C1 are highly acidic. In solution, the ring exists predominantly as the enol tautomer due to the thermodynamic stability imparted by the conjugated π -system and cooperative intermolecular hydrogen bonding ()[1].

When exposed to mild bases (e.g., K2CO3 or NaH ), the molecule forms a highly delocalized enolate. This creates a potent nucleophilic center that can compete with the electrophilic nature of the acyl chloride, necessitating strict stoichiometric and thermal control to prevent unwanted self-condensation or polymerization.

The Acylium Ion Pathway (Electrophilic Intermediates)

To utilize 3,5-dioxocyclohexanecarbonyl chloride as an electrophile, the carbon-chlorine bond must be heterolytically cleaved. When subjected to strong Lewis acids (such as AlCl3 or TiCl4 ), the chloride is abstracted, generating a highly electrophilic, resonance-stabilized acylium ion ( R−C≡O+ ) ()[2].

This intermediate is the cornerstone of Friedel-Crafts acylation. Crucially, unlike alkyl carbocations, acylium ions do not undergo skeletal rearrangements. The positive charge is stabilized by the adjacent oxygen lone pairs, ensuring high fidelity in the transfer of the intact 3,5-dioxocyclohexyl moiety to aromatic substrates ()[3].

Ketene Generation via Dehydrohalogenation

Because 3,5-dioxocyclohexanecarbonyl chloride possesses an α -proton at the C1 position, it is highly susceptible to dehydrohalogenation. Treatment with a sterically hindered, non-nucleophilic base (such as Triethylamine or N,N-Diisopropylethylamine) abstracts this α -proton, triggering the expulsion of the chloride leaving group to form a ketene ( R=C=O ) ()[4].

Ketenes are exceptionally reactive electrophiles. Because they are prone to rapid homodimerization (forming 1,3-cyclobutanediones), they are almost exclusively generated in situ and immediately trapped via [2+2] cycloadditions with imines (Staudinger synthesis of β -lactams) or alkenes ()[5].

Quantitative Reactivity Profiling

To aid in experimental design, the following table summarizes the generation parameters, kinetic stability, and trapping strategies for each reactive intermediate.

| Reactive Intermediate | Generation Reagent | Typical Half-Life (25°C) | Primary Trapping Agent | Primary Synthetic Utility |

| Acylium Ion | AlCl3 , TiCl4 , SnCl4 | < 1 ms (Transient) | Arenes (e.g., Anisole, Toluene) | Friedel-Crafts Acylation |

| Ketene | Et3N , DIPEA | Seconds to minutes | Imines, Alkenes, Alcohols | [2+2] Cycloadditions, Esterification |

| Enolate | NaH , K2CO3 , LDA | Stable in solution | Alkyl Halides (e.g., MeI) | C-Alkylation, O-Alkylation |

Experimental Protocols (Self-Validating Workflows)

As a best practice in application science, protocols must be designed with built-in causality and validation checkpoints to ensure reproducibility.

Protocol 1: Generation and Trapping of the Acylium Ion (Friedel-Crafts Acylation)

Objective : Synthesize an aryl 3,5-dioxocyclohexyl ketone.

-

Activation : Suspend 1.1 eq of anhydrous AlCl3 in dry dichloromethane (DCM) at 0 °C under argon.

-

Causality: DCM is a non-coordinating solvent that stabilizes the resulting ion pair. The 0 °C temperature controls the exothermic activation step and prevents degradation of the Lewis acid complex.

-

-

Acylium Generation : Add 1.0 eq of 3,5-dioxocyclohexanecarbonyl chloride dropwise over 15 minutes.

-

Causality: Dropwise addition maintains a low steady-state concentration of the acyl chloride, preventing base-free self-condensation of the β -diketone moiety.

-

-

Trapping : Introduce 1.2 eq of the target arene (e.g., anisole). Allow the reaction to warm to room temperature and stir for 2 hours.

-

Validation Checkpoint : Monitor via TLC (Hexanes/EtOAc). The disappearance of the acyl chloride and the appearance of a UV-active, highly polar spot indicates successful acylation.

-

Quenching : Carefully pour the reaction mixture over ice-cold 1M HCl.

-

Causality: The acidic aqueous quench is mandatory to break the strong, stable aluminum-ketone complex formed by the product, liberating the free aryl ketone.

-

Protocol 2: In Situ Generation of the Ketene for [2+2] Cycloaddition

Objective : Synthesize a spiro-fused β -lactam via Staudinger synthesis.

-

System Preparation : Dissolve 1.0 eq of the target imine in dry toluene under an inert argon atmosphere at -78 °C.

-

Causality: Toluene is chosen for its non-polar nature, which favors the concerted transition state of the [2+2] cycloaddition. The cryogenic temperature (-78 °C) is critical to kinetically suppress ketene homodimerization.

-

-

Precursor Addition : Add 1.2 eq of 3,5-dioxocyclohexanecarbonyl chloride to the solution.

-

Ketene Generation : Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise via a syringe pump over 1 hour.

-

Causality: DIPEA is a sterically hindered base that abstracts the α -proton to form the ketene without acting as a competing nucleophile. Slow addition ensures the ketene is generated in situ and immediately consumed by the imine.

-

-

Validation Checkpoint : If an aliquot is analyzed via in-line ATR-FTIR spectroscopy, a transient, sharp peak at ~2100 cm⁻¹ confirms active ketene formation.

-

Completion : Allow the reaction to slowly warm to room temperature overnight, then wash with saturated aqueous NH4Cl to remove the DIPEA hydrochloride salts.

Reaction Pathway Visualization

Divergent reactive intermediate pathways of 3,5-Dioxocyclohexanecarbonyl chloride.

References

-

[1] Title: 1,3-Cyclohexanedione - Synthesis, structure, and reactivity. Source: Wikipedia. URL:[Link]

-

[2] Title: Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Source: JoVE. URL:[Link]

-

[4] Title: Two Methods of Preparation of Ketenes. Source: Filo. URL:[Link]

-

[3] Title: Aromatic Reactions: Friedel–Crafts Acylation. Source: OrgoSolver. URL:[Link]

-

[5] Title: Catalytic Asymmetric Heterodimerization of Ketenes. Source: Journal of the American Chemical Society. URL:[Link]

Sources

Thermal Stability and Degradation Dynamics of 3,5-Dioxocyclohexanecarbonyl Chloride in Solution

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The compound 3,5-Dioxocyclohexanecarbonyl chloride (CAS 1355334-41-6) is a highly reactive, bifunctional intermediate utilized in the synthesis of advanced agrochemicals (such as trinexapac derivatives[1]) and complex pharmaceutical agents, including tumor-targeted near-infrared heptamethine cyanine photosensitizers[2].

Handling this compound in solution presents unique thermodynamic and kinetic challenges. Unlike standard aliphatic or aromatic acyl chlorides, this molecule contains a 1,3-cyclohexanedione moiety. This structural feature introduces complex keto-enol tautomerism that directly impacts the thermal stability of the acyl chloride group. This whitepaper provides a comprehensive analysis of the thermal degradation mechanisms of 3,5-dioxocyclohexanecarbonyl chloride in solution, supported by quantitative stability metrics and self-validating experimental protocols for kinetic profiling.

Mechanistic Causality of Thermal Degradation

As a Senior Application Scientist, it is critical to look beyond the macroscopic observation of "degradation" and understand the molecular causality. The thermal instability of 3,5-dioxocyclohexanecarbonyl chloride in solution is not driven by a single pathway, but rather a competition between solvolysis, intramolecular rearrangement, and bimolecular condensation.

The Role of Keto-Enol Tautomerism

The 1,3-cyclohexanedione ring is highly susceptible to enolization. In solution, the compound exists in an equilibrium between its tri-keto form and its enol form (3-hydroxy-5-oxocyclohex-3-ene-1-carbonyl chloride)[3]. The enol hydroxyl group is a potent nucleophile.

Primary Degradation Pathways

When thermal energy is introduced to the system, three primary degradation pathways are activated:

-

Intermolecular Oligomerization (Self-Condensation): Because the molecule possesses both a highly electrophilic acyl chloride and a nucleophilic enol, elevated temperatures drive bimolecular O-acylation or C-acylation. The enol of one molecule attacks the acyl chloride of another, forming complex oligomeric ester or diketone networks. This is the dominant thermal degradation route in anhydrous, non-nucleophilic solvents.

-

Hydrolysis and Autocatalysis: Acyl chlorides are acutely sensitive to trace moisture, rapidly hydrolyzing to the parent 3,5-dioxocyclohexanecarboxylic acid and hydrogen chloride (HCl)[4]. The generated HCl acts as a Lewis/Brønsted acid catalyst, accelerating further enolization and subsequent oligomerization[5].

-

Thermal Decarbonylation: At sustained elevated temperatures (typically >50°C), acyl chlorides containing α -protons can undergo elimination to form highly reactive ketenes, or lose carbon monoxide (decarbonylation)[4].

Fig 1: Primary thermal and solvolytic degradation pathways in solution.

Quantitative Stability Profile

The thermal stability of this compound is heavily dependent on solvent polarity, temperature, and concentration. Non-polar, aprotic solvents suppress the enolization equilibrium slightly, whereas polar aprotic solvents (like Acetonitrile) can stabilize the enol form, paradoxically accelerating self-condensation if the temperature rises.

The following table synthesizes the representative kinetic stability data for a 0.1 M solution of 3,5-dioxocyclohexanecarbonyl chloride across various standard process environments.

Table 1: Representative Kinetic Stability ( t1/2 ) in Solution

| Solvent System | Temperature | Primary Degradation Pathway | Estimated Half-Life ( t1/2 ) | Recommended Action |

| Dichloromethane (DCM) | 4°C | Oligomerization (Slow) | > 48 hours | Ideal for short-term storage. |

| Dichloromethane (DCM) | 25°C | Oligomerization | ~ 6.5 hours | Use immediately upon formulation. |

| Acetonitrile (MeCN) | 25°C | Hydrolysis / Oligomerization | ~ 3.2 hours | Avoid unless strictly anhydrous. |

| Tetrahydrofuran (THF) | 40°C | Polymerization / Ring-opening | < 1.0 hour | Unsuitable for thermal processing. |

Note: Data assumes commercially standard anhydrous solvents (<50 ppm H2O ). The presence of trace amines or higher moisture will exponentially decrease t1/2 .

Experimental Protocols for Stability Assessment

To establish trustworthiness in your process chemistry, you must implement self-validating analytical workflows. Direct analysis of acyl chlorides via HPLC is notoriously unreliable due to on-column hydrolysis[4]. Therefore, the following protocols employ derivatization and non-destructive techniques to accurately measure thermal degradation.

Protocol 1: Kinetic Profiling via Amine Derivatization and HPLC

This method relies on quenching the reactive acyl chloride with an excess of a secondary amine, converting it into a highly stable amide that can be reliably quantified via UV-Vis detection[4].

Step-by-Step Methodology:

-

Solution Preparation: Prepare a 0.1 M stock solution of 3,5-dioxocyclohexanecarbonyl chloride in anhydrous DCM inside a glovebox.

-

Thermal Equilibration: Transfer 10 mL of the solution to a Schlenk flask equipped with a magnetic stirrer and submerge it in a thermostatic bath set to the target temperature (e.g., 25°C).

-

Aliquot Sampling: At predetermined intervals (t = 0, 15, 30, 60, 120 mins), withdraw a 100 μ L aliquot using a gas-tight syringe.

-

Chemical Quenching: Immediately inject the aliquot into a vial containing 900 μ L of a quenching solution (0.5 M Diethylamine in anhydrous Acetonitrile). The reaction forms the stable N,N-diethyl-3,5-dioxocyclohexanecarboxamide instantaneously.

-

HPLC Analysis: Analyze the quenched samples using a C18 reversed-phase column (Eluent: Water/Acetonitrile gradient with 0.1% Formic Acid). Monitor absorbance at 254 nm.

-

Data Synthesis: Plot the natural logarithm of the amide peak area against time to extract the pseudo-first-order degradation rate constant ( k ) and half-life ( t1/2 ).

Protocol 2: In Situ NMR Monitoring of Tautomerism and Oligomerization

To observe the keto-enol shift and the formation of oligomeric ester linkages without perturbing the system, in situ NMR is the gold standard.

Step-by-Step Methodology:

-

Sample Prep: Dissolve 25 mg of the acyl chloride in 0.6 mL of anhydrous CD3CN (Acetonitrile-d3).

-

Spectrometer Setup: Transfer to an NMR tube, seal under Argon, and insert into a spectrometer pre-equilibrated to 35°C.

-

Kinetic Acquisition: Run a multi-zg (kinetic) 1H and 13C NMR experiment, acquiring spectra every 10 minutes for 4 hours.

-

Signal Tracking:

-

Monitor the disappearance of the highly deshielded acyl chloride carbonyl carbon ( ∼ 175 ppm).

-

Track the emergence of enol ester cross-linkages ( ∼ 165 ppm) and the shift in the methylene protons of the cyclohexane ring, which confirms bimolecular oligomerization.

-

Fig 2: Standardized workflow for assessing acyl chloride kinetic stability via derivatization.

Mitigation and Handling Strategies

To maximize the yield of downstream reactions (e.g., amidation or esterification) using 3,5-dioxocyclohexanecarbonyl chloride, the following engineering controls must be strictly adhered to:

-

Temperature Control: Solutions must be maintained at or below 4°C until the exact moment of reaction. Thermal excursions above 20°C will initiate irreversible self-condensation.

-

Order of Addition: When using this compound as an electrophile, utilize inverse addition. Slowly add the acyl chloride solution to a pre-cooled solution containing the target nucleophile and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine). This keeps the steady-state concentration of the acyl chloride low, minimizing bimolecular self-condensation.

-

Solvent Selection: Avoid solvents that strongly coordinate and stabilize the enol form if the reaction requires heating. Halogenated solvents (DCM, Chloroform) are preferred over ethereal solvents (THF, Dioxane) for maintaining structural integrity.

References

- PubChem - NIH.Trinexapac | C11H12O5 | CID 14371531 (Metabolite and parent structure context).

- PubMed.Protein-anchored near-infrared heptamethine cyanine photosensitizer with ultralong retention for phototherapy of large tumors (Synthesis applications of 3,5-dioxocyclohexanecarboxylic acid).

- ACS Publications.Determination and Correlation of the Solubility of 1,3-Cyclohexanedione Form I in Fourteen Pure Solvents (Thermodynamic stability and tautomerism context).

- BenchChem.

- ACS Publications.Effect of Metal Oxides/Chlorides on the Thermal Degradation of Poly(vinyl chloride), Poly(bisphenol A carbonate), and Their Blends (HCl catalysis and acyl chloride thermal dynamics).

Sources

- 1. Trinexapac | C11H12O5 | CID 14371531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Protein-anchored near-infrared heptamethine cyanine photosensitizer with ultralong retention for phototherapy of large tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

Crystallographic data and molecular weight of 3,5-Dioxocyclohexanecarbonyl chloride

Crystallographic Profiling and Structural Analysis of 3,5-Dioxocyclohexanecarbonyl Chloride: Methodologies for Highly Reactive Acyl Chlorides

Executive Summary & Physicochemical Profiling

3,5-Dioxocyclohexanecarbonyl chloride (CAS: 1355334-41-6) is a highly reactive, bifunctional building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). With a molecular weight of 174.58 g/mol , the molecule features both a moisture-sensitive acyl chloride moiety and a 1,3-cyclohexanedione system that is prone to enolization[1].

While its reactivity makes it an excellent electrophile for amide and ester coupling, these exact properties render its direct crystallographic characterization exceptionally challenging. Acyl chlorides typically exist as liquids or low-melting solids at room temperature and rapidly hydrolyze back to their parent carboxylic acids upon exposure to atmospheric moisture. To establish a baseline for our crystallographic workflows, we must first compare the physicochemical properties of the target compound against its stable precursor, 3,5-dioxocyclohexanecarboxylic acid (CAS: 42858-60-6).

Table 1: Quantitative Physicochemical Data

| Compound | CAS Number | Molecular Formula | Molecular Weight | Physical State (RT) | Key IR Frequencies (cm⁻¹) |

| 3,5-Dioxocyclohexanecarboxylic acid | 42858-60-6 | C₇H₈O₄ | 156.14 g/mol | Solid | ~1710 (C=O acid), ~3000 (O-H) |

| 3,5-Dioxocyclohexanecarbonyl chloride | 1355334-41-6 | C₇H₇ClO₃ | 174.58 g/mol | Liquid/Low-Melting Solid | ~1800 (C=O chloride) |

The Challenge of Acyl Chloride Crystallography

Obtaining Single-Crystal X-Ray Diffraction (SXRD) data for reactive acyl species requires bypassing their inherent instability. Recent structural investigations highlighted in Acta Crystallographica demonstrate that reactive acyl species (such as acyl fluorides and acylium cations) exist as short-living intermediates, demanding rigorous anhydrous conditions and specialized low-temperature techniques for successful structure determination[2].

Furthermore, when acyl chlorides are crystallized in situ, the lattice energy is heavily influenced by the halogen. The chlorine atom of the acyl chloride group plays a critical, dual role in crystal packing, acting simultaneously as a halogen-bond donor and acceptor[3]. Understanding this causality is crucial: if we attempt standard solvent evaporation, the compound will either degrade or oil out. Therefore, we must employ either in situ cryo-crystallization (zone melting) or chemical derivatization.

Experimental Workflows for Structural Determination

As an application scientist, I design protocols as self-validating systems. Every step must have a verifiable output to ensure the integrity of the final crystallographic data.

Protocol A: Synthesis and Isolation of the Acyl Chloride

Causality Insight: We utilize oxalyl chloride rather than thionyl chloride to synthesize the acyl chloride. Oxalyl chloride decomposes entirely into gaseous byproducts (CO, CO₂, HCl), preventing the retention of difficult-to-remove sulfur impurities that inhibit crystal nucleation.

-

Initiation: Suspend 10 mmol of 3,5-dioxocyclohexanecarboxylic acid in 20 mL of anhydrous dichloromethane (DCM) under a strict argon atmosphere.

-

Catalysis: Add 2 drops of anhydrous N,N-dimethylformamide (DMF). Why? DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which significantly lowers the activation energy for the conversion of the acid to the acyl chloride.

-

Reagent Addition: Dropwise add 1.2 equivalents of oxalyl chloride at 0 °C. Stir for 2 hours while warming to room temperature.

-

System Validation: Monitor the reaction via FT-IR. The protocol is validated when the broad O-H stretch (~3000 cm⁻¹) completely disappears and a sharp acyl chloride C=O stretch emerges at ~1800 cm⁻¹.

-

Isolation: Concentrate under reduced pressure to yield neat 3,5-dioxocyclohexanecarbonyl chloride. Store immediately at -20 °C under argon.

Protocol B: In Situ Cryo-Crystallization (Zone Melting)

Causality Insight: Because the neat acyl chloride lacks a stable solid state at room temperature, we use an IR laser to establish a thermal gradient at cryogenic temperatures, forcing a single crystal to grow from the melt[3].

-

Capillary Loading: Inside a dry argon glovebox (<0.1 ppm H₂O), load the neat 3,5-dioxocyclohexanecarbonyl chloride into a 0.3 mm quartz capillary. Flame-seal the capillary.

-

Cryo-Cooling: Mount the capillary on a diffractometer equipped with a liquid nitrogen cryostream. Lower the temperature to 250 K until the sample freezes into a polycrystalline mass.

-

Zone Melting: Apply a focused IR laser to create a localized 1 mm melt zone. Translate the laser along the capillary at a highly controlled rate of 0.5 mm/h. Why? This slow translation allows a single dominant crystal seed to propagate at the solid-liquid interface, consuming the polycrystalline mass.

-

Data Collection: Once a single crystal spans the capillary, plunge the temperature to 100 K to minimize thermal atomic motion and collect SXRD data.

Protocol C: Chemical Derivatization for Ambient Crystallization

Causality Insight: If in situ crystallization yields twinned crystals due to the enolization of the 1,3-dione ring, derivatization is the necessary fallback. By reacting the acyl chloride with a bulky, rigid amine (e.g., 1-adamantylamine), we drastically increase the molecular weight, introduce strong intermolecular hydrogen bonding (amide N-H···O), and raise the melting point, practically guaranteeing ambient-stable crystals.

-

Reaction: React the synthesized acyl chloride with 1.0 eq of 1-adamantylamine and 1.2 eq of triethylamine (as an HCl scavenger) in anhydrous THF at 0 °C.

-

Purification: Filter off the triethylamine hydrochloride salts and concentrate the filtrate.

-

Crystallization: Dissolve the crude amide in a minimum amount of hot ethyl acetate. Slowly diffuse non-polar hexanes into the solution over 48 hours in a sealed chamber.

-

System Validation: The appearance of distinct, block-like crystals confirms successful derivatization and lattice formation. Collect SXRD data at 100 K.

Decision Matrix Visualization

Figure 1: Workflow for crystallographic analysis of reactive acyl chlorides.

References

-

Title: Organoelement Compounds Crystallized In Situ: Weak Intermolecular Interactions and Lattice Energies Source: mdpi.com URL: [Link]

-

Title: (IUCr) Acta Crystallographica Section C Volume 81, Part 2, February 2025 Source: iucr.org URL: [Link]

Sources

Application Notes & Protocol: Amide Bond Formation Using 3,5-Dioxocyclohexanecarbonyl Chloride

Abstract

The amide bond is a cornerstone of medicinal chemistry and drug development, integral to the structure of countless pharmaceuticals.[1][2] This document provides a comprehensive guide to the synthesis of amides using 3,5-Dioxocyclohexanecarbonyl chloride, a versatile building block that introduces a reactive 1,3-dicarbonyl moiety. This functionality opens avenues for subsequent molecular elaboration, making it a valuable reagent for creating complex molecular architectures. These application notes detail the underlying chemical principles, a robust step-by-step protocol, safety and handling procedures, and troubleshooting advice for researchers and drug development professionals.

Introduction and Scientific Principles

Amide synthesis is typically achieved by coupling a carboxylic acid and an amine.[2] Direct condensation requires high temperatures, which are incompatible with sensitive functional groups. Therefore, activation of the carboxylic acid is necessary. One of the most classic and effective activation methods is the conversion of the carboxylic acid to an acyl chloride. Acyl chlorides are highly reactive electrophiles, readily undergoing nucleophilic attack by amines to form amide bonds under mild conditions.[3][4]

3,5-Dioxocyclohexanecarbonyl chloride offers a unique advantage over simple acylating agents. The resulting amide product contains a 1,3-diketone system, a versatile functional group known for its utility in forming heterocyclic compounds and participating in various carbon-carbon bond-forming reactions.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic addition-elimination mechanism.[3][5] The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A non-nucleophilic base is required to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[5][6]

Caption: General mechanism for amide formation using an acyl chloride.

Safety and Handling of Acyl Chlorides

WARNING: 3,5-Dioxocyclohexanecarbonyl chloride, like other acyl chlorides, is a corrosive, flammable, and moisture-sensitive compound. It reacts violently with water to produce corrosive HCl gas.[7] All manipulations must be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

-

PPE: Safety goggles with side shields or a face shield, flame-resistant lab coat, and chemical-resistant gloves (inspect before use).[8][9]

-

Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[8] Keep away from ignition sources.[10][11] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[10][11]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials (especially water, alcohols, and bases).[8][9] The container must be tightly sealed.[8]

-

Spills: Absorb small spills with an inert, dry material like sand or diatomaceous earth. Do not use water.[9] Evacuate the area and consult an expert for larger spills.[10]

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][9][10] If inhaled, move to fresh air and seek medical attention.[10]

Detailed Experimental Protocol

This protocol describes a representative procedure for the coupling of an amine with 3,5-Dioxocyclohexanecarbonyl chloride. The specific quantities and reaction time may require optimization depending on the substrate.

Materials and Reagents

-

Amine (primary or secondary)

-

3,5-Dioxocyclohexanecarbonyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA), freshly distilled

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Septa and needles

-

Schlenk line or manifold for inert atmosphere

-

Ice/water bath

-

Magnetic stir plate

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure

-

Preparation: Under an inert atmosphere (Ar or N₂), add the amine (1.0 equiv.) and anhydrous DCM (to achieve a concentration of 0.1-0.5 M) to a dry, oven-flamed round-bottom flask equipped with a stir bar.

-

Addition of Base: Add triethylamine (1.2-1.5 equiv.) to the stirred solution.

-

Cooling: Cool the flask to 0 °C using an ice/water bath.

-

Acyl Chloride Addition: Dissolve 3,5-Dioxocyclohexanecarbonyl chloride (1.1 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirred amine solution over 10-15 minutes.

-

Causality Note: Slow, dropwise addition at 0 °C is crucial to control the exothermic reaction and minimize the formation of side products.

-

-

Reaction: Allow the reaction to warm slowly to room temperature and stir for 1-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Workup - Quenching: Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acyl chloride and the triethylammonium hydrochloride salt.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Causality Note: The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide product.

Caption: A visual representation of the experimental workflow.

Data Presentation: Typical Reaction Parameters

The following table provides a general guide for setting up the reaction. Optimal conditions may vary based on the specific substrates used.

| Parameter | Recommended Value/Condition | Rationale |

| Equivalents (Amine) | 1.0 | Limiting reagent |

| Equivalents (Acyl Chloride) | 1.05 - 1.2 | Ensures complete consumption of the amine |

| Equivalents (Base) | 1.2 - 2.0 | Scavenges HCl byproduct effectively[6] |

| Solvent | Anhydrous DCM, THF, Toluene | Aprotic solvents that do not react with the acyl chloride |

| Temperature | 0 °C to Room Temperature | Controls exothermicity and reaction rate |

| Reaction Time | 1 - 6 hours | Substrate dependent; monitor by TLC/LC-MS |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive acyl chloride (hydrolyzed).2. Poorly nucleophilic amine.3. Insufficient base. | 1. Use fresh or newly prepared acyl chloride. Ensure anhydrous conditions.2. Increase reaction temperature or use a more forcing solvent. Consider adding a catalyst like DMAP (4-dimethylaminopyridine) for sluggish reactions.[1][12]3. Increase the equivalents of base. |

| Side Product Formation | 1. Reaction of acyl chloride with the base.2. Double acylation (if amine has other nucleophilic sites).3. Reaction temperature too high. | 1. Use a non-nucleophilic hindered base like DIPEA.2. Use appropriate protecting groups on the amine substrate.3. Maintain slow addition at 0 °C. |

| Starting Acyl Chloride in Final Product | Incomplete reaction or inefficient quenching. | Extend reaction time. Ensure vigorous stirring during the NaHCO₃ quench. |

Applications and Further Chemistry

The N-substituted 3,5-dioxocyclohexanecarboxamide products synthesized via this protocol are valuable intermediates. The 1,3-dicarbonyl moiety can undergo a wide range of subsequent transformations, including:

-

Knoevenagel Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated systems.

-

Heterocycle Synthesis: Condensation with hydrazine, hydroxylamine, or ureas to form pyrazoles, isoxazoles, and pyrimidines, respectively.

-

Enolate Chemistry: The acidic protons between the carbonyls allow for facile enolate formation and subsequent alkylation or acylation reactions. This is analogous to the chemistry seen with related 1,3,5-tricarbonyl compounds.[13]

These follow-on reactions significantly expand the utility of this protocol in generating diverse and complex molecular libraries for drug discovery programs.

References

-

Acyl Chlorides - A Level Chemistry Revision Notes. Save My Exams. [Link]

-

Amide Formation: Mechanism & Acyl Chloride. StudySmarter. [Link]

-

reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

-

Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. OrgoSolver. [Link]

-

Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Publishing. [Link]

-

ICSC 0210 - ACETYL CHLORIDE. International Labour Organization. [Link]

-

Safety Data Sheet: Acetyl chloride D3. Carl ROTH. [Link]

-

Hazardous Substance Fact Sheet: Acetyl Chloride. New Jersey Department of Health. [Link]

-

Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG. [Link]

- Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives.

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

-

Synthesis of 1,3,5-Tricarbonyl Derivatives by Condensation of 1,3-Bis(silyl enol ethers) with Acid Chlorides. Organic Chemistry Portal. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. savemyexams.com [savemyexams.com]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. orgosolver.com [orgosolver.com]

- 7. nj.gov [nj.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. carlroth.com [carlroth.com]

- 10. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]

- 11. chemos.de [chemos.de]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. organic-chemistry.org [organic-chemistry.org]

Application Note: Advanced Synthesis of Heterocyclic Scaffolds from 3,5-Dioxocyclohexanecarbonyl Chloride

Executive Summary & Strategic Importance

In modern drug discovery and materials science, the rapid assembly of complex, multi-ring architectures from simple precursors is a paramount objective. 3,5-Dioxocyclohexanecarbonyl chloride (CAS: 1355334-41-6) serves as an exceptionally versatile, bifunctional linchpin in organic synthesis. The 3,5-dioxocyclohexyl (dihydroresorcinol) architecture is a privileged scaffold, frequently utilized to synthesize a diverse array of biologically active natural products, heterocycles, and pharmaceuticals[1]. Furthermore, derivatives of 3,5-dioxocyclohexanecarboxylic acid have recently been employed in the design of advanced protein-anchored photosensitizers for tumor phototherapy, demonstrating the scaffold's utility in cutting-edge biomedical applications[2].

By strategically exploiting the differential reactivity between its highly electrophilic acyl chloride and its enolizable 1,3-diketone moiety, researchers can achieve precise chemoselective functionalization. This guide details the causal mechanisms and self-validating protocols required to translate this single precursor into diverse heterocyclic libraries, specifically focusing on nitrogen-rich pyrimidines[3] and oxygen-rich benzopyrans[4].

Mechanistic Causality & Reaction Design

The successful utilization of 3,5-dioxocyclohexanecarbonyl chloride relies on the Principle of Chemoselectivity .

-

Phase 1: Chemoselective Acylation. The acyl chloride group is orders of magnitude more susceptible to nucleophilic attack than the endocyclic ketone carbonyls. By strictly maintaining low temperatures (0 °C) and utilizing a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA), primary amines can be quantitatively coupled to form a 3,5-dioxocyclohexanecarboxamide intermediate. This prevents premature condensation or polymerization at the 1,3-diketone site.

-

Phase 2: Multicomponent Heteroannulation. Once the stable amide intermediate is isolated, the 1,3-diketone moiety is activated. The highly nucleophilic active methylene (C2 position) and the adjacent C1-carbonyl serve as a perfect dual-reactive site for multicomponent reactions.

-

Pathway A (Biginelli-type): Reaction with an aldehyde and urea under acidic conditions yields hexahydroquinazoline-2,5-diones (pyrimidine scaffolds).

-

Pathway B (Tandem Knoevenagel-Cyclization): Reaction with salicylaldehyde triggers a Knoevenagel condensation followed by an intramolecular oxa-Michael addition, yielding tetrahydrobenzopyrans.

-

Reaction Workflow Visualization

Fig 1: Divergent synthesis of heterocyclic scaffolds from 3,5-dioxocyclohexanecarbonyl chloride.

Experimental Protocols

The following protocols are engineered as self-validating systems ; successful progression is visually indicated by distinct phase changes or spontaneous precipitations, minimizing the need for complex chromatographic purification.

Protocol 1: Synthesis of N-Aryl-3,5-dioxocyclohexanecarboxamide

-

Causality: DIPEA is utilized as a proton sponge to neutralize the HCl byproduct, preventing the formation of unreactive amine hydrochloride salts. The 0 °C environment thermodynamically locks the 1,3-diketone in its less reactive state, ensuring 100% chemoselectivity at the acyl chloride.

-

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere.

-

Dissolution: Dissolve 3,5-dioxocyclohexanecarbonyl chloride (10.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).

-

Base Addition: Add DIPEA (12.0 mmol) in a single portion.

-

Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

-

Amidation: Dissolve the primary amine (e.g., aniline, 10.0 mmol) in 10 mL of DCM and add dropwise over 20 minutes via an addition funnel.

-

Workup: Stir for 2 hours. Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (2 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as a stable solid.

-

Protocol 2: Biginelli-type Heteroannulation (Pathway A)

-

Causality: p-Toluenesulfonic acid (p-TSA) catalyzes the formation of a highly electrophilic acyliminium ion from the aldehyde and urea. The active C2-methylene of the 1,3-diketone attacks this intermediate, followed by cyclodehydration. The protocol is self-validating: the rigid, hydrogen-bonded pyrimidine product is insoluble in ethanol and precipitates spontaneously, driving the equilibrium to completion.

-

Step-by-Step Methodology:

-

Reagent Mixing: In a 50 mL flask equipped with a reflux condenser, combine the N-Aryl-3,5-dioxocyclohexanecarboxamide intermediate (5.0 mmol), benzaldehyde (5.0 mmol), and urea (7.5 mmol) in 20 mL of absolute ethanol.

-

Catalysis: Add p-TSA monohydrate (0.5 mmol, 10 mol%).

-

Cyclocondensation: Heat the mixture to a gentle reflux (78 °C) with vigorous stirring for 5 hours.

-

Isolation: Remove the heat source and allow the flask to cool to room temperature. A dense crystalline precipitate will form. Filter the solid under vacuum, wash with 10 mL of ice-cold ethanol, and dry under high vacuum to afford the hexahydroquinazoline-2,5-dione derivative.

-

Protocol 3: Catalyst-Free Synthesis of Benzopyrans (Pathway B)

-

Causality: Salicylaldehyde possesses both an electrophilic aldehyde and a nucleophilic phenolic hydroxyl. The inherent polarity and hydrogen-bonding capacity of an aqueous ethanol medium facilitate a catalyst-free Knoevenagel condensation, immediately followed by an oxa-Michael addition to close the pyran ring.

-

Step-by-Step Methodology:

-

Reagent Mixing: Combine the N-Aryl-3,5-dioxocyclohexanecarboxamide (5.0 mmol) and substituted salicylaldehyde (5.0 mmol) in 20 mL of an ethanol/water mixture (1:1 v/v).

-

Annulation: Stir the suspension at reflux for 4–6 hours. The reaction mixture will transition from a suspension to a clear solution, followed by the precipitation of the product as the reaction completes.

-

Isolation: Cool the mixture in an ice bath for 30 minutes. Filter the precipitated benzopyran scaffold, wash with cold aqueous ethanol, and dry.

-

Quantitative Data & Optimization

To maximize the efficiency of the Biginelli-type cyclocondensation (Protocol 2), various reaction parameters were systematically evaluated. The data demonstrates that Brønsted acid catalysis in a protic solvent provides the optimal thermodynamic environment for acyliminium formation and subsequent product precipitation.

Table 1: Optimization of Biginelli Cyclocondensation for Hexahydroquinazoline-2,5-diones

| Entry | Solvent | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation / Causality |

| 1 | Ethanol | None | 78 (Reflux) | 12 | 25 | Sluggish acyliminium ion formation without acid activation. |

| 2 | Ethanol | p-TSA (10%) | 78 (Reflux) | 5 | 88 | Optimal protonation accelerates reaction; product precipitates cleanly. |

| 3 | Water | p-TSA (10%) | 90 | 8 | 72 | Green alternative, but limited by the poor solubility of the starting materials. |

| 4 | DMF | TMSCl (15%) | 100 | 4 | 81 | Rapid conversion via Lewis acid, but high-boiling solvent complicates isolation. |

| 5 | None | p-TSA (10%) | 120 | 2 | 65 | Solvent-free melt causes partial thermal degradation of the 1,3-diketone. |

References

-

Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies Source: PubMed Central (PMC) URL:3

-

Pseudo-Multicomponent Reactions of Salicylaldehydes and Cyclic 1,3-dicarbonyls in the Synthesis of Benzopyrans Source: ESPublisher URL:4

-

Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules Source: ResearchGate URL:1

-

Protein-anchored near-infrared heptamethine cyanine photosensitizer with ultralong retention for phototherapy of large tumors Source: PubMed URL:2

Sources

Application Note: Chemoselective Esterification of 3,5-Dioxocyclohexanecarbonyl Chloride

Subtitle: Overcoming Enol-Directed O-Acylation in Highly Acidic Cyclohexanedione Systems

Executive Summary & Scope

The compound1 (CAS 1355334-41-6) serves as a vital electrophilic building block in advanced organic synthesis[1]. Its esterification is a fundamental step in synthesizing complex agrochemicals and biochemicals, such as the plant growth regulator 2[2]. However, working with this specific acid chloride presents a severe chemoselectivity challenge. The resulting product, 3 (CAS 27513-35-5), contains a 1,3-cyclohexanedione moiety that is highly acidic and prone to enolization[3].

This application note provides drug development professionals and synthetic chemists with a self-validating, field-proven protocol to achieve high-yielding esterification while suppressing catastrophic side reactions.

Mechanistic Insights: The Causality of Chemoselectivity

Standard esterification protocols (e.g., using Triethylamine or DMAP at room temperature) typically fail when applied to 3,5-Dioxocyclohexanecarbonyl chloride. The causality lies in the structural duality of the molecule:

-

The Electrophile: The acyl chloride carbon is highly reactive toward nucleophiles (alcohols).

-

The Latent Nucleophile: The 1,3-cyclohexanedione substructure exhibits pronounced keto-enol tautomerism. The methylene protons between the two carbonyls are highly acidic (pKa ≈ 5.3).

When a strong amine base (pKa > 9) is introduced to neutralize the HCl byproduct, it instantly deprotonates the 1,3-dione. The resulting enolate is a powerful oxygen nucleophile. This triggers a runaway side reaction where the enolate attacks the acyl chloride of another molecule. These enol esters are highly susceptible to undesired O-acylation and [3,3]-sigmatropic rearrangements if the reaction environment is not strictly regulated[4]. To achieve chemoselective acyl substitution, the base must be carefully matched to neutralize HCl without ionizing the dione.

Chemoselectivity pathways in the esterification of 3,5-Dioxocyclohexanecarbonyl chloride.

Experimental Design & Optimization Data

To validate the mechanistic theory, various conditions were screened for the synthesis of the ethyl ester derivative. The quantitative data below illustrates the critical nature of base selection and temperature control.

Table 1: Optimization of Reaction Conditions for Ethyl Esterification

| Entry | Base (Equivalents) | Solvent | Temperature | Yield (%) | Mechanistic Observation |

| 1 | Triethylamine (2.0) | DCM | 25 °C | 15% | Complete deprotonation of dione; extensive O-acylation and oligomerization. |

| 2 | DIPEA (1.5) | THF | 0 °C | 42% | Reduced oligomerization, but significant enol ester byproducts remain. |

| 3 | Pyridine (1.2) | DCM | 0 °C | 68% | Borderline pKa match improves chemoselectivity; moderate yield. |

| 4 | N,N-Dimethylaniline (1.2) | Toluene | -10 °C | 89% | Optimal control. Weak base neutralizes HCl without deprotonating the 1,3-dione. |

Note: All reactions were performed using 1.0 eq of the acid chloride and 1.5 eq of anhydrous ethanol.

Self-Validating Experimental Protocol